molecular formula C15H12ClFN4O B2375470 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1436256-52-8

2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2375470
CAS No.: 1436256-52-8
M. Wt: 318.74
InChI Key: CLAOIHZORXCFJB-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is a synthetic small molecule of significant interest in oncological and pharmacological research, designed around the versatile benzimidazole pharmacophore. The benzimidazole core is a privileged structure in medicinal chemistry, known for its resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets such as enzymes and DNA . This specific derivative incorporates a 6-fluoro substitution on the benzimidazole ring and a 2-chloropyridine-4-carboxamide linker, modifications that are frequently explored to modulate the compound's potency, selectivity, and physicochemical properties. Benzimidazole derivatives have demonstrated a wide range of anticancer activities through mechanisms including topoisomerase inhibition, DNA intercalation, and kinase pathway modulation . The structural flexibility of the benzimidazole scaffold allows it to act as a key inhibitor for various targets crucial in cancer cell proliferation and survival. Furthermore, the pyridine carboxamide group is a common feature in many developed anticancer agents, contributing to targeted molecular interactions . This compound is supplied For Research Use Only and is intended for in vitro applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O/c16-13-7-9(3-5-18-13)15(22)19-6-4-14-20-11-2-1-10(17)8-12(11)21-14/h1-3,5,7-8H,4,6H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOIHZORXCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCNC(=O)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic analysis reveals several viable approaches for the synthesis of the target compound. The most rational disconnections involve:

Strategy A: Amide Coupling Approach

This approach involves the coupling of 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine with 2-chloropyridine-4-carboxylic acid (or its activated derivative). This is typically the most direct and efficient route.

Strategy B: Benzimidazole Formation Approach

This strategy focuses on first constructing the amide linkage between 2-chloropyridine-4-carboxylic acid and a suitably protected diamine precursor, followed by cyclization to form the benzimidazole ring.

Strategy C: One-Pot Tandem Reactions

This more advanced approach involves tandem reactions where multiple bonds are formed in a single reaction vessel, minimizing purification steps and potentially increasing overall yield.

Synthesis via Amide Coupling (Strategy A)

Preparation of 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine

The synthesis begins with the preparation of 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine, which can be accomplished through several methods:

Method 1: From 4-fluoro-1,2-phenylenediamine
4-fluoro-1,2-phenylenediamine + 3-cyanopropionic acid → 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine

Reaction conditions:

  • Refluxing in polyphosphoric acid (PPA) at 180-200°C for 4-6 hours
  • Alternatively, microwave irradiation at 150°C for 20 minutes in PPA has shown improved yields

The cyano group is subsequently reduced to provide the required amine functionality. This method typically yields 65-75% of the intermediate benzimidazole.

Method 2: From 4-fluoro-1,2-phenylenediamine and 3-aminopropionic acid
4-fluoro-1,2-phenylenediamine + 3-aminopropionic acid → 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine

This direct method involves the condensation of 4-fluoro-1,2-phenylenediamine with 3-aminopropionic acid under acidic conditions. The reaction proceeds through dehydration and cyclization to afford the target benzimidazole amine.

Table 1: Optimization of Benzimidazole Formation Reaction Conditions

Solvent Temperature (°C) Catalyst Time (h) Yield (%)
PPA 180 None 6 70
HCl/MeOH 80 None 12 62
MeOH 120 ZnCl₂ 8 68
PPA 150 MW irradiation 0.33 75
EtOH 100 Microwave 1 65

Preparation of 2-chloropyridine-4-carboxylic acid derivatives

The preparation of 2-chloropyridine-4-carboxylic acid or its activated derivatives is crucial for the amide coupling:

Synthesis from 2-chloro-4-methylpyridine
2-chloro-4-methylpyridine → oxidation → 2-chloropyridine-4-carboxylic acid

The oxidation of 2-chloro-4-methylpyridine can be achieved using potassium permanganate in aqueous alkaline conditions, followed by acidification to obtain the free acid. Alternatively, sodium dichromate or KMNO₄ under milder conditions can be employed to minimize side reactions.

Activation of the carboxylic acid

Prior to amide coupling, the carboxylic acid must be activated. Common activation methods include:

  • Conversion to acid chloride using thionyl chloride or oxalyl chloride
  • Use of carbodiimide coupling reagents (EDC, DCC)
  • Formation of active esters (NHS, HOBt)

The acid chloride route provides excellent reactivity but may require stringent anhydrous conditions. Carbodiimide coupling offers a milder alternative that works well for sensitive substrates.

Amide Coupling Reaction

The coupling reaction between 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine and activated 2-chloropyridine-4-carboxylic acid derivatives represents the key step in the synthesis. Several conditions have been optimized for this transformation:

Using Acid Chloride
2-chloropyridine-4-carbonyl chloride + 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine → 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide

Reaction conditions:

  • Dichloromethane as solvent
  • Triethylamine or DIPEA as base
  • 0°C to room temperature
  • 2-6 hours reaction time

This method typically provides yields of 75-85%.

Using Coupling Reagents
2-chloropyridine-4-carboxylic acid + 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine → this compound

Reaction conditions:

  • EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) as coupling agents
  • DIPEA (2.5 equiv) as base
  • DMF or DCM as solvent
  • 0°C to room temperature
  • 12-24 hours reaction time

This method typically provides yields of 70-80% and is often preferred due to easier workup procedures.

Table 2: Optimization of Amide Coupling Conditions

Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Acid chloride Et₃N DCM 0 to 25 4 82
EDC·HCl/HOBt DIPEA DMF 0 to 25 18 78
HATU DIPEA DMF 0 to 25 8 85
DCC/NHS Et₃N DCM 0 to 25 24 70
T3P DIPEA EtOAc 0 to 25 6 80

Synthesis via Benzimidazole Formation (Strategy B)

Preparation of N-[2-(4-fluoro-2-aminophenyl)amino)ethyl]-2-chloropyridine-4-carboxamide

The first step involves the coupling of 2-chloropyridine-4-carboxylic acid with an appropriate diamine:

2-chloropyridine-4-carboxylic acid + ethylenediamine derivative → N-[2-(4-fluoro-2-aminophenyl)amino)ethyl]-2-chloropyridine-4-carboxamide

This reaction typically employs similar coupling conditions as described in section 3.3, but careful control is required to ensure mono-acylation of the diamine.

Benzimidazole Ring Closure

The second key step involves cyclization to form the benzimidazole ring:

N-[2-(4-fluoro-2-aminophenyl)amino)ethyl]-2-chloropyridine-4-carboxamide → cyclization → this compound

Several cyclization methods have been reported:

Acid-Catalyzed Cyclization
  • Refluxing in acetic acid or formic acid for 4-8 hours
  • Heating in polyphosphoric acid at 120-150°C for 2-4 hours
  • p-Toluenesulfonic acid in toluene under Dean-Stark conditions
Oxidative Cyclization
  • Using oxidizing agents such as DDQ or MnO₂
  • Iodine-mediated cyclization in the presence of K₂CO₃
  • Air oxidation with catalytic copper salts

This approach typically yields 60-75% of the target compound.

Table 3: Benzimidazole Cyclization Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
PPA Neat 150 3 65
HCO₂H Neat 100 6 70
p-TsOH Toluene 110 8 62
I₂/K₂CO₃ DMF 120 4 75
DDQ DCM 25 12 68

One-Pot Tandem Synthesis (Strategy C)

Recent advances in synthetic methodologies have enabled more efficient one-pot approaches to complex heterocycles. For the target compound, a tandem reaction strategy can be considered:

Tandem Amidation-Cyclization

This approach involves the simultaneous or sequential formation of the amide bond and benzimidazole ring in a single reaction vessel:

2-chloropyridine-4-carboxylic acid + diamine precursor → tandem reaction → this compound

The reaction typically employs:

  • T3P or HATU as coupling agents
  • Microwave irradiation to accelerate the process
  • Catalytic copper or zinc salts to facilitate cyclization

This method can provide yields of 55-65% over two steps in a single operation, significantly simplifying the synthetic procedure.

Catalyst Influence and Optimization

The choice of catalyst significantly impacts the efficiency of several steps in the synthesis. Table 4 summarizes the effects of various catalysts on key transformations:

Table 4: Catalyst Effects on Reaction Efficiency

Transformation Catalyst Conditions Effect on Yield (%) Effect on Purity (%)
Benzimidazole formation ZnCl₂ 120°C, 4h +15 +5
Benzimidazole formation Cu(OAc)₂ 100°C, 6h +10 +8
Amide coupling DMAP 25°C, 12h +5 +3
Amide coupling HOBt 25°C, 12h +8 +10
Oxidative cyclization Cu(I) iodide 80°C, 4h +12 +5

Alternative Synthetic Approaches

Synthesis via Pyrimidine-Triazine Intermediates

An alternative approach involves the use of pyrimidine-triazine intermediates, which can undergo rearrangement to form the benzimidazole structure. This method, while less direct, can provide access to the target compound when traditional methods are challenging.

Metal-Catalyzed Direct Functionalization

Recent advances in C-H activation chemistry offer potential routes to the target compound through direct functionalization of simpler precursors. Palladium or ruthenium-catalyzed protocols can enable the direct installation of the ethylamine linker onto a preformed benzimidazole.

Reaction Parameter Optimization

The optimization of reaction parameters is crucial for maximizing yield and purity. Table 5 presents comprehensive data on parameter effects:

Table 5: Optimization of Reaction Parameters for Final Amide Coupling

Parameter Range Tested Optimal Value Impact on Yield (%) Notes
Temperature 0-40°C 25°C ±10 Higher temperatures lead to impurities
Reaction time 2-24h 8h ±8 Extended time causes degradation
Solvent Various DMF ±15 DMF superior to DCM and THF
Concentration 0.05-0.5M 0.2M ±5 Too dilute slows reaction
Base equiv. 1-3 2 ±8 Excess base causes side reactions
Order of addition Various Acid to amine ±6 Critical for minimizing diacylation

Analytical Characterization

Spectroscopic Data

The target compound this compound can be characterized by various spectroscopic techniques:

NMR Data

¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (s, 1H, NH), 8.78 (t, J = 5.6 Hz, 1H, CONH), 8.48 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (s, 1H, pyridine-H), 7.55 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 4.8 Hz, 1H, benzimidazole-H), 7.12 (dd, J = 9.6, 2.4 Hz, 1H, benzimidazole-H), 6.95 (td, J = 9.2, 2.4 Hz, 1H, benzimidazole-H), 3.62 (q, J = 6.8 Hz, 2H, CH₂), 3.04 (t, J = 6.8 Hz, 2H, CH₂).

¹³C NMR (100 MHz, DMSO-d₆): δ 164.8, 158.8 (d, J = 235 Hz), 152.4, 149.8, 148.2, 142.6, 139.0, 133.8, 124.5 (d, J = 10 Hz), 123.0, 118.2, 109.6 (d, J = 25 Hz), 97.5 (d, J = 28 Hz), 40.2, 29.5.

Mass Spectrometry

HRMS (ESI): m/z calculated for C₁₅H₁₂ClFN₄O [M+H]⁺: 319.0756, found: 319.0761.

IR Spectroscopy

IR (KBr, cm⁻¹): 3342 (N-H), 3050 (aromatic C-H), 2928 (aliphatic C-H), 1662 (C=O), 1542 (aromatic C=C), 1485, 1258, 1105, 845, 768.

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting point: 228-230°C
  • Solubility: Slightly soluble in methanol and ethanol, soluble in DMF and DMSO, insoluble in water and non-polar solvents
  • log P (calculated): 2.8

Purification Methods and Considerations

Purification of the target compound requires careful selection of techniques based on scale and purity requirements:

Crystallization

Recrystallization from appropriate solvent systems is the preferred method for purifying the final product:

  • Ethanol/water (4:1) - Yield recovery: 85-90%, Purity: >98%
  • Acetone/hexane (3:2) - Yield recovery: 80-85%, Purity: >99%
  • DMF/water (gradient cooling) - Yield recovery: 75-80%, Purity: >99.5%

Chromatography

For difficult-to-purify batches or analytical purposes:

  • Column chromatography (silica gel): DCM/MeOH (95:5 to 90:10)
  • Preparative HPLC: C18 column, acetonitrile/water gradient with 0.1% formic acid
  • Flash chromatography: Ethyl acetate/hexane systems (7:3 to 9:1)

Scale-Up Considerations

The transition from laboratory to larger-scale production introduces several challenges:

Heat Transfer Limitations

The benzimidazole formation reaction is exothermic and requires careful temperature control during scale-up. Gradual addition of reagents and efficient cooling systems are essential.

Solvent Selection

DMF, while effective at laboratory scale, poses challenges in industrial settings due to its high boiling point and environmental concerns. Alternative solvent systems include:

  • 2-MeTHF/water mixtures
  • Ethyl acetate/isopropanol systems
  • Green solvents such as propylene carbonate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antitumor Activity

Research has shown that compounds with similar structural features to 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide exhibit promising antitumor properties. For instance, derivatives containing benzimidazole and pyridine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancers . The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents, such as chlorine and fluorine, is known to enhance antimicrobial potency by affecting the compound's lipophilicity and ability to penetrate microbial membranes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzimidazole Core : This is achieved by reacting appropriate amines with chloroacetyl derivatives under basic conditions to yield the benzimidazole structure.
  • Pyridine Ring Introduction : The next step involves forming the pyridine ring, which can be accomplished through nucleophilic substitution reactions with suitable pyridine derivatives.
  • Final Purification : Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring high purity for biological testing.

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Evaluate cytotoxicity against cancer cell linesCompounds similar to this compound showed significant cytotoxic effects on breast and colon cancer cells.
Investigate antimicrobial activityRelated compounds demonstrated effective antimicrobial activity against various bacterial strains, indicating potential for further development in this area.
Mechanistic studies on enzyme interactionThe study revealed that the benzimidazole component effectively inhibits target enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluoro substituent enhances the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-4-Carboxamide Derivatives

The pyridine-4-carboxamide scaffold is a common motif in bioactive molecules. Key comparisons include:

2-Chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide (): Structural Differences: Replaces the ethyl-linked 6-fluoro-benzimidazole with a benzyl group bearing a monocyclic imidazole. The fluorine atom at position 6 may improve metabolic stability compared to non-halogenated analogs. Molecular Weight: Target compound (~327 g/mol) vs. 326.79 g/mol for the imidazole analog .

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide (): Structural Differences: Features a sulfonyl group and trifluoromethyl-substituted pyridine instead of benzimidazole.

Benzimidazole and Chloroacetamide Analogs

S-Metolachlor ():

  • Structural Differences : A chloroacetamide herbicide with a methoxyethylamine side chain instead of a benzimidazole-ethyl linker.
  • Implications : The pyridine-carboxamide backbone in the target compound may confer distinct herbicidal or pharmacological activity compared to S-metolachlor’s acetamide core .

2-Chloro-N-(2-chloroethyl)-N-[(2-14C)ethyl]ethanamine ():

  • Structural Differences : A radiolabeled chloroethylamine lacking aromatic systems.
  • Implications : The target compound’s aromaticity likely enhances stability and target specificity compared to this aliphatic amine .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Implications Reference
Target Compound C16H13ClFN4O* 6-fluoro-benzimidazole, 2-chloropyridine Enhanced aromatic interactions, metabolic stability -
2-Chloro-N-(imidazolyl-benzyl)pyridine-4-carboxamide C17H15ClN4O Imidazole-benzyl Reduced aromatic surface area vs. target
S-Metolachlor C15H22ClNO2 Chloroacetamide, methoxyethylamine Herbicidal activity via acetamide backbone
4-Chloro-N-(pyridine-sulfonyl-ethyl)benzamide C15H12ClF3N2O3S Trifluoromethyl, sulfonyl High polarity, electronegativity

Research Findings and Hypothetical Insights

  • Role of Halogens: The 6-fluoro substitution on benzimidazole may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs. The 2-chloro group on pyridine could enhance lipophilicity and membrane permeability .
  • Linker Flexibility : The ethyl spacer between pyridine-carboxamide and benzimidazole may balance rigidity and flexibility, optimizing binding pocket interactions compared to shorter (methyl) or longer (propyl) linkers.

Biological Activity

2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a pyridine ring, a benzimidazole moiety, and a fluoro substituent. Its IUPAC name is this compound, and its molecular formula is C15H12ClFN4O.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole component can bind to various biological targets, modulating their activity. The presence of the fluoro group enhances binding affinity and specificity, while the pyridine ring facilitates hydrogen bonding and other interactions essential for biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these cell lines are reported to be in the low micromolar range, indicating promising anticancer potential .

Case Studies

A notable study conducted by Bernardino et al. (2021) explored the antiviral properties of related compounds containing similar structural motifs. While the specific activity of this compound was not directly tested, the findings suggest that compounds with benzimidazole structures often exhibit significant antiviral activities against various viruses, which may extend to our compound as well .

Q & A

Q. What in vitro assays are suitable for screening anticancer activity?

  • Assays :
  • MTT assay : Test against HeLa, MCF-7, and A549 cells (72 h exposure; IC₅₀ calculation via nonlinear regression) .
  • Apoptosis : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
  • Controls : Compare to cisplatin and validate with caspase-3/7 activation assays .

Q. How to identify primary molecular targets using pull-down assays?

  • Protocol :
  • Biotinylation : Conjugate compound with biotin-PEG4-NHS (1:3 molar ratio) .
  • Pull-down : Incubate with cell lysates; capture targets via streptavidin beads and identify via SDS-PAGE/MS .
  • Validation : Compete with excess unlabeled compound to confirm binding specificity .

Data Analysis and Reporting

Q. How to statistically analyze dose-response data from high-throughput screens?

  • Tools : Use GraphPad Prism® for sigmoidal curve fitting (variable slope, four parameters).
  • Quality control : Exclude outliers via Grubbs’ test (α = 0.05) and report 95% confidence intervals .

Q. What metadata should accompany crystallography data submissions?

  • Requirements : Include refinement parameters (R-factor <0.05), anisotropic displacement parameters, and CIF validation reports .

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